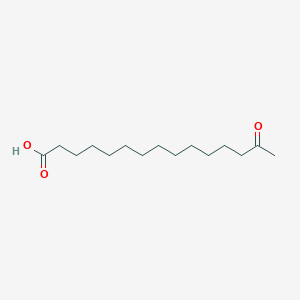

14-Keto pentadecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39115-08-7 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

14-oxopentadecanoic acid |

InChI |

InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h2-13H2,1H3,(H,17,18) |

InChI Key |

ASPRDWSVJBWGBT-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Identification in Microbial Metabolism

The microbial world is a vast reservoir of unique metabolic pathways, including those for fatty acid synthesis and modification. While the direct synthesis of 14-keto pentadecanoic acid by a specific microbe is not extensively documented, the metabolic machinery for its potential formation is well-established in various bacteria. The synthesis of odd-chain fatty acids and the introduction of keto groups are known microbial capabilities.

Microorganisms synthesize fatty acids through repeated condensation reactions. The building blocks for these chains are typically acetyl-CoA and malonyl-CoA. The synthesis of odd-chain fatty acids, such as pentadecanoic acid (C15:0), can be initiated using a propionyl-CoA starter unit instead of acetyl-CoA. This propionyl-CoA can be derived from the metabolism of various amino acids or other metabolites. medchemexpress.comgoogle.com

Furthermore, bacteria are known to produce branched-chain fatty acids, which involves the use of branched-chain α-keto acids as primers. asm.org For instance, a cell-free system of Bacillus subtilis has been shown to synthesize 14-methylpentadecanoic acid from α-ketoisovalerate. cdnsciencepub.com The enzymatic machinery responsible for processing keto acids is central to these pathways. The branched-chain α-keto acid dehydrogenase (BKD) complex, found in bacteria like Listeria monocytogenes, plays a crucial role in the biosynthesis of branched-chain fatty acids by acting on α-keto acid precursors. asm.org

The formation of a keto group on a fatty acid chain is also a known microbial process. For example, the enzyme P450BM-3 from Bacillus megaterium can hydroxylate fatty acids, and further metabolism can lead to the formation of keto fatty acids, such as 14-ketohexadecanoic acid from palmitic acid. gerli.com While this specific example pertains to a C16 fatty acid, it demonstrates the enzymatic capability within microbes to introduce a ketone group at the ω-1 position (the carbon atom adjacent to the terminal methyl group), which in the case of pentadecanoic acid would be the C-14 position.

Table 1: Microbial Fatty Acid Metabolism Relevant to this compound

| Metabolic Process | Organism/System | Key Substrates/Products | Relevance |

| Branched-Chain Fatty Acid Synthesis | Bacillus subtilis (cell-free system) | α-ketoisovalerate → 14-methylpentadecanoic acid | Demonstrates metabolism of C15 fatty acid precursors and involvement of keto acids. cdnsciencepub.com |

| Branched-Chain Fatty Acid Biosynthesis | Listeria monocytogenes | Branched-chain α-keto acids | Highlights the role of the BKD complex in processing keto acid precursors for fatty acid synthesis. asm.org |

| Fatty Acid Hydroxylation and Oxidation | Bacillus megaterium | Palmitic acid → 14-ketohexadecanoic acid | Shows enzymatic capability to form a keto group at the ω-1 position of a long-chain fatty acid. gerli.com |

Detection in Plant Derived Extracts

The identification of specific fatty acids in plant extracts provides direct evidence of their natural occurrence. While pentadecanoic acid is found in various plant oils and extracts researchgate.netnih.gov, the detection of its keto derivative is less common.

A significant finding comes from the analysis of algal extracts. A study utilizing gas chromatography-mass spectrometry (GC-MS) identified 14-oxopentadecanoic acid, trimethylsilyl (B98337) ester in the ethanolic extract of the alga Sargassum dentifolium. ekb.eg This detection confirms the presence of the parent compound, 14-keto pentadecanoic acid, within this marine plant species.

The broader context of fatty acid composition in plants reveals a wide diversity of structures, including hydroxylated and other modified fatty acids. For instance, the cutin and suberin polymers that protect plant surfaces contain dicarboxylic acids and ω-hydroxyacids. scispace.com The enzymatic conversion of ω-hydroxy fatty acids to dicarboxylic acids in plants like Vicia faba proceeds through an ω-oxoacid intermediate. scispace.com This pathway, which involves the oxidation of a terminal hydroxyl group to an aldehyde and then to a carboxylic acid, highlights the presence of enzymes capable of modifying the terminal end of fatty acid chains.

While not directly producing this compound, the degradation of certain materials can also generate this compound. For example, the thermal degradation of polyethylene (B3416737) in the presence of a pro-oxidant has been shown to produce a variety of degradation products, including 14-oxopentadecanoic acid. jmbfs.org

Table 2: Detection of this compound and Related Compounds in Plant-Derived Sources

| Compound | Source | Method of Detection | Significance |

| 14-Oxopentadecanoic acid, trimethylsilyl ester | Sargassum dentifolium (alga) | GC-MS | Direct evidence of the natural occurrence of this compound in a plant. ekb.eg |

| 16-Oxohexadecanoic acid | Vicia faba (broad bean) | Radio-GLC (as intermediate) | Demonstrates the presence of ω-oxoacid intermediates in plant fatty acid metabolism. scispace.com |

| 14-Oxopentadecanoic acid | Degradation product of polyethylene | GC/MS | Shows the formation of the compound under specific chemical conditions. jmbfs.org |

Presence As a Metabolic Intermediate in Animal Models

Enzymatic Formation of Keto Fatty Acids from Precursor Lipids

The introduction of a keto group onto a fatty acid chain is typically a multi-step enzymatic process. It often begins with the hydroxylation of a specific carbon atom, which is subsequently oxidized to a ketone.

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes known for their ability to oxidize a wide variety of substrates, including fatty acids. microbenotes.com These enzymes play a crucial role in the formation of keto fatty acids by catalyzing hydroxylation reactions at various positions along the fatty acid chain. nih.govnih.gov

Specifically, the bacterial enzyme Cytochrome P450BM-3 (CYP102A1) from Bacillus megaterium has been extensively studied and shown to be highly efficient in the subterminal (ω-1, ω-2, ω-3) hydroxylation of long-chain fatty acids. ethz.chasm.org In the case of pentadecanoic acid (C15:0), P450BM-3 catalyzes the hydroxylation at the ω-1 (C-14), ω-2 (C-13), and ω-3 (C-12) positions, yielding 14-hydroxypentadecanoic acid, 13-hydroxypentadecanoic acid, and 12-hydroxypentadecanoic acid. asm.orgnih.govnih.gov

The formation of the ketone occurs in a subsequent step. Research has demonstrated that under certain conditions, such as an excess of oxygen relative to the fatty acid substrate, P450BM-3 can further oxidize the initially formed hydroxy fatty acids into their corresponding keto acids. nih.govnih.gov For instance, studies on the C16 fatty acid, palmitic acid, revealed that P450BM-3 converts the monohydroxylated intermediates into products including 14-ketohexadecanoic and 15-ketohexadecanoic acids. nih.gov This indicates a sequential reaction where the enzyme first acts as a hydroxylase and then as a dehydrogenase, converting the secondary alcohol to a ketone. This mechanism strongly supports the formation of this compound from the P450BM-3-generated 14-hydroxypentadecanoic acid precursor. nih.govnih.gov

Subterminal oxidation refers to the oxidation of carbon atoms near the methyl (ω) end of the fatty acid chain. The pathway to a keto functionality at the ω-1 position (C-14 in pentadecanoic acid) is a two-step process.

Initial Hydroxylation : The first and rate-limiting step is the insertion of an oxygen atom, derived from molecular oxygen (O₂), into a C-H bond to form a hydroxyl group (-OH). microbenotes.com This reaction is catalyzed by a monooxygenase, such as Cytochrome P450BM-3, and requires a reducing equivalent like NADPH. ethz.chasm.org For pentadecanoic acid, this results in the formation of 14-hydroxypentadecanoic acid. nih.gov

Oxidation to Ketone : The secondary alcohol group formed in the first step is then oxidized to a keto group (=O). This can be catalyzed by the same P450 enzyme, which exhibits dehydrogenase activity under specific conditions, or potentially by a separate alcohol dehydrogenase. nih.gov This second oxidation step converts 14-hydroxypentadecanoic acid into the final product, this compound.

The regioselectivity of the initial hydroxylation by P450BM-3 is influenced by the fatty acid's chain length, with a preference for the ω-1, ω-2, and ω-3 positions for substrates ranging from C12 to C18. nih.gov The subsequent oxidation to keto acids has been observed as a characteristic side reaction, particularly when oxygen is not the limiting factor in the reaction environment. nih.gov

Role of Cytochrome P450 Monooxygenases in Fatty Acid Oxidation and Ketone Formation

Microbial Biosynthetic Routes for Odd-Chain Fatty Acids and Derivatives

The biosynthesis of this compound in microorganisms first requires the synthesis of its precursor, pentadecanoic acid. As an odd-chain fatty acid, its synthesis pathway differs slightly from that of the more common even-chain fatty acids.

Many bacteria synthesize odd- and branched-chain fatty acids by utilizing short-chain acyl-CoA esters other than acetyl-CoA as primers for the fatty acid synthase (FAS) system. ntu.edu.tw These primers are often derived from the catabolism of amino acids, which are first converted to their corresponding α-keto acids. ntu.edu.twnih.gov For example, the degradation of valine, leucine, and isoleucine produces α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate, respectively. ntu.edu.tw These branched-chain α-keto acids are then decarboxylated to form branched-chain acyl-CoA primers. ntu.edu.twnih.gov While these specific primers lead to branched-chain fatty acids, the metabolic pathways that generate alternative primers are central to producing diverse fatty acid structures.

The key to synthesizing odd-chain fatty acids is the use of a three-carbon primer, propionyl-CoA, instead of the two-carbon acetyl-CoA that initiates even-chain fatty acid synthesis. researchgate.netnih.gov The microbial fatty acid synthase (FAS) system initiates the process by condensing propionyl-CoA with malonyl-ACP. researchgate.net This initial condensation results in a five-carbon intermediate, which then undergoes successive rounds of two-carbon elongation using malonyl-CoA as the extender unit. This process ultimately leads to the formation of odd-chain fatty acids such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). researchgate.netdducollegedu.ac.in

The availability of propionyl-CoA is often the limiting factor for odd-chain fatty acid production. researchgate.net Microbes can generate propionyl-CoA through various metabolic routes, including the degradation of amino acids like valine and isoleucine, or from the metabolism of propionate (B1217596) supplied in the growth medium. dducollegedu.ac.ind-nb.info Once the pentadecanoic acid backbone is synthesized, it can be functionalized by enzymes like cytochrome P450s, which can be endogenously present or introduced through metabolic engineering, to produce derivatives like this compound. nih.govnih.gov

Incorporation of Branched-Chain α-Keto Acids as Primers

In Vitro Biocatalytic Strategies for Synthesis

In vitro biocatalysis offers a controlled environment for synthesizing specific fatty acid derivatives, avoiding the complexities of cellular metabolism. These strategies often employ purified enzymes or whole-cell biocatalysts engineered for a specific transformation.

The synthesis of this compound can be achieved using pentadecanoic acid as a starting substrate. The most effective biocatalysts for this are cytochrome P450 monooxygenases, particularly P450BM-3, due to their high catalytic activity and specific hydroxylation capabilities. asm.orgnih.gov

Whole cells of recombinant Escherichia coli expressing the gene for P450BM-3 have been successfully used as biocatalysts. ethz.chnih.gov This approach is advantageous as the host cell regenerates the expensive NADPH cofactor required by the enzyme, making the process more economically feasible. asm.orgnih.gov Studies have demonstrated that such whole-cell systems can convert pentadecanoic acid into a mixture of 12-, 13-, and 14-hydroxypentadecanoic acids. nih.govnih.gov

By controlling the reaction conditions, specifically the dissolved oxygen concentration, the product profile can be manipulated. Under oxygen-limiting conditions, the formation of monohydroxylated products is favored. nih.gov Conversely, under conditions of excess oxygen, the P450BM-3 enzyme can perform sequential oxidations, leading to the formation of keto- and dihydroxy-acid side products. nih.govnih.gov Therefore, by providing a high oxygen supply in an in vitro setting with either a purified P450BM-3 enzyme or a whole-cell biocatalyst, the conversion of the 14-hydroxy intermediate to this compound can be promoted.

Table 1: Summary of Key Enzymes and Pathways in the Formation of this compound

| Pathway Category | Key Enzyme/System | Precursor | Intermediate | Product |

| Enzymatic Oxidation | Cytochrome P450BM-3 | Pentadecanoic acid | 14-Hydroxypentadecanoic acid | This compound |

| Microbial Biosynthesis | Fatty Acid Synthase (FAS) | Propionyl-CoA, Malonyl-CoA | Acyl-ACP intermediates | Pentadecanoic acid |

| In Vitro Biocatalysis | Whole-cell E. coli with P450BM-3 | Pentadecanoic acid | 14-Hydroxypentadecanoic acid | This compound |

Engineered Microorganisms for Specific Fatty Acid Conversions

Metabolic engineering of microorganisms presents a promising avenue for the production of a wide array of fatty acid-derived chemicals, including keto fatty acids. dtu.dkfrontiersin.org Scientists can modify the metabolic pathways of bacteria and yeast to channel precursors towards the synthesis of desired products. dtu.dkfrontiersin.org

Escherichia coli and Saccharomyces cerevisiae are frequently used as model organisms for these engineering efforts due to their well-understood genetics, rapid growth, and industrial relevance. frontiersin.org By introducing and overexpressing specific genes, and deleting others, the natural fatty acid metabolism of these microbes can be redirected. nih.govconicet.gov.ar For instance, combining the fatty acid and 2-keto acid pathways in engineered E. coli has been shown to produce fatty acid short-chain esters. nih.gov This strategy could potentially be adapted for the synthesis of specific keto fatty acids.

| Organism | Engineering Strategy | Potential Application for Keto-Fatty Acid Synthesis |

| Escherichia coli | Combination of fatty acid and 2-keto acid pathways. nih.gov | Production of various keto fatty acids by manipulating the substrate specificity of the involved enzymes. |

| Saccharomyces cerevisiae | Expression of heterologous wax ester synthases and upregulation of endogenous acetyl-CoA carboxylase. frontiersin.org | Increased precursor supply for subsequent oxidation to keto fatty acids. |

| Yarrowia lipolytica | Overexpression of key enzymes in the fatty acid synthesis pathway. frontiersin.org | High-yield production of fatty acid precursors for conversion to keto fatty acids. |

Cell-Free Enzyme Systems for Targeted Synthesis

Cell-free enzyme systems offer a powerful alternative to whole-cell fermentation for the production of complex biomolecules. researchgate.net These systems utilize purified enzymes or cell extracts to perform specific catalytic reactions in vitro, providing greater control over reaction conditions and eliminating the constraints of cellular metabolism. researchgate.netcdnsciencepub.com

The biosynthesis of fatty acids has been successfully reconstituted in vitro using a set of purified enzymes. pnas.org This approach allows for detailed kinetic analysis and optimization of the synthetic pathway. pnas.org For the synthesis of keto fatty acids, specific oxidoreductases or other modifying enzymes could be incorporated into such a cell-free system. For example, cytochrome P450 enzymes have been shown to oxidize fatty acids with a terminal aldehyde group to the corresponding diacids, a process that involves keto-intermediates. nih.gov

Cell-free systems have been employed for the production of various chemicals, including those derived from fatty acid pathways. frontiersin.org The modularity of these systems allows for the assembly of novel, synthetic pathways that may not exist in nature. frontiersin.org This could enable the targeted synthesis of specific keto fatty acid isomers by selecting and combining appropriate enzymes.

Chemo-Synthetic Approaches for Research Purposes

Chemical synthesis remains a vital tool for producing specific fatty acid derivatives, including keto fatty acids, for research applications. These methods provide access to compounds that may be difficult to produce biologically and allow for the introduction of specific labels for metabolic studies.

Preparation of Labeled Analogues for Metabolic Tracing

Metabolic tracing is a powerful technique used to track the fate of molecules through metabolic pathways. bitesizebio.com This is often achieved by labeling a molecule of interest with a stable or radioactive isotope. bitesizebio.com The synthesis of isotopically labeled this compound would enable researchers to follow its metabolism and incorporation into other molecules within a biological system.

The preparation of ¹⁴C-labeled branched-chain α-oxo acids has been described, providing a general methodology that could be adapted for the synthesis of labeled this compound. nih.gov Such labeled compounds are crucial for understanding the dynamic processes of metabolism, providing insights that cannot be obtained from static measurements of metabolite levels. bitesizebio.com The synthesis often involves standard organic chemistry reactions, such as Wittig-type reactions and aldol (B89426) condensations, to construct the carbon skeleton and introduce the keto and acid functionalities. acs.org

Total Synthesis of Specific Keto Fatty Acid Isomers

The total synthesis of fatty acids and their derivatives allows for the unambiguous preparation of specific isomers. This is particularly important for studying the biological activity of different stereoisomers, as their effects can vary significantly. nih.gov

Various synthetic strategies have been developed for the construction of complex fatty acids, which can be adapted for the synthesis of keto fatty acid isomers. researchgate.net These methods often involve the coupling of smaller building blocks and the use of stereoselective reactions to control the configuration of chiral centers. nih.govresearchgate.net For example, the synthesis of different stereoisomers of mycolipanolic acid, a complex fatty acid, was achieved through the use of chiral auxiliaries in aldol reactions. nih.gov Similar approaches could be employed for the stereocontrolled synthesis of this compound derivatives. The synthesis of various epoxyketooctadecenoic acid isomers has also been accomplished, demonstrating the feasibility of synthesizing specific keto fatty acid isomers. acs.org

Metabolic Transformations and Interconversions of 14 Keto Pentadecanoic Acid

Integration into Intracellular Lipid Metabolism

Once inside the cell, fatty acids are typically activated by attachment to coenzyme A (CoA) to form acyl-CoA molecules. lumenlearning.com This activation, which occurs in the cytoplasm, is a prerequisite for their participation in metabolic processes. lumenlearning.com 14-Keto pentadecanoic acid would undergo this activation to form 14-keto pentadecanoyl-CoA.

Activated fatty acids can be directed towards several pathways. They can be incorporated into complex lipids, such as triglycerides for energy storage or phospholipids (B1166683) as structural components of cellular membranes. lumenlearning.comfiveable.me The metabolism of fatty acids is intricately linked with that of carbohydrates, as acetyl-CoA derived from glucose can be a precursor for lipid synthesis (de novo lipogenesis). lumenlearning.comnih.gov The integration of keto fatty acids into these larger lipid molecules is a plausible fate, though specific research on this compound's incorporation is limited. The presence of the keto group may influence its selection by the enzymes responsible for synthesizing these complex lipids.

Potential for Further Reduction to Hydroxy Derivatives

The ketone group at the C-14 position of pentadecanoic acid can potentially be reduced to a hydroxyl group, yielding 14-hydroxy pentadecanoic acid. This type of transformation is a common biochemical reaction. For instance, the reduction of β-keto esters is a known method for synthesizing 3-hydroxy fatty acids. mdpi.com Various oxidoreductase enzymes, such as ketoreductases, catalyze the reduction of keto groups to hydroxyl groups. mdpi.comresearchgate.netnih.gov

In a study involving the bacterium Bacillus megaterium, the enzyme P450BM-3 was shown to metabolize palmitic acid (a 16-carbon fatty acid) into various products, including 14-ketohexadecanoic acid and 15-ketohexadecanoic acid. nih.gov These keto fatty acids were then further metabolized into hydroxy-keto and dihydroxy derivatives. nih.gov This suggests that cellular machinery exists to convert keto fatty acids into their corresponding hydroxy forms, a pathway that could apply to this compound as well.

Pathways of Catabolism in Model Organisms

The breakdown of fatty acids for energy production primarily occurs through beta-oxidation. nih.govlibretexts.org However, the structure of this compound—being both an odd-chain and a keto-acid—suggests that its catabolism may involve alternative or modified pathways.

Beta-oxidation systematically shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2. libretexts.org For odd-chain fatty acids, the final cycle yields propionyl-CoA instead of acetyl-CoA. nih.govwikipedia.orgplos.org Propionyl-CoA is a crucial intermediate that can be converted into succinyl-CoA, which then enters the citric acid cycle (Krebs cycle). nih.govwikipedia.orgresearchgate.netontosight.ai This conversion links the metabolism of odd-chain fatty acids directly to central carbon metabolism. wikipedia.org

The presence of a keto group on the penultimate (omega-1) carbon, as in this compound, would likely interfere with the final stages of beta-oxidation. The standard enzymatic machinery of beta-oxidation is specific for L-β-hydroxyacyl-CoA and may not process a substrate with a ketone at a different position. It is plausible that the keto group would need to be reduced to a hydroxyl group (as discussed in 4.2) before the final cleavage steps of beta-oxidation could proceed.

When beta-oxidation is blocked, cells can utilize other pathways, such as alpha- and omega-oxidation. nih.govbyjus.com

Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of a fatty acid. microbenotes.combiochemden.comwikipedia.org This pathway is primarily used for branched-chain fatty acids like phytanic acid, where a methyl group on the beta-carbon obstructs beta-oxidation. wikipedia.orgnepjol.info The process involves hydroxylation at the alpha-carbon, followed by oxidative decarboxylation. microbenotes.comnepjol.info While typically associated with branched fatty acids, it represents a potential, albeit less likely, catabolic route for other structurally complex fatty acids. Some studies suggest a possible role for alpha-oxidation in the endogenous production of odd-chain fatty acids from even-chain precursors. mdpi.com

Omega-oxidation is a more probable alternative pathway for this compound. This process occurs in the endoplasmic reticulum and involves the oxidation of the omega (ω) carbon, which is the carbon atom furthest from the carboxyl group. wikipedia.orgallen.in The pathway begins with the hydroxylation of the ω-carbon by a cytochrome P450 enzyme, followed by successive oxidations to an aldehyde and then to a carboxylic acid. byjus.comwikipedia.org This results in a dicarboxylic acid, which can then undergo beta-oxidation from either end. wikipedia.org Since the keto group in this compound is at the omega-1 position, enzymes of the omega-oxidation pathway are prime candidates for its metabolism. The initial hydroxylation could occur at the omega (C-15) position, after which the molecule could be further processed.

Consideration of Beta-Oxidation Pathways for Odd-Chain Keto Acids

Cross-Talk with Central Carbon Metabolism

The breakdown products of this compound ultimately feed into central carbon metabolism to be used for energy generation or biosynthesis. researchgate.netnih.govbiorxiv.org The primary link is through the products of beta-oxidation: acetyl-CoA and propionyl-CoA.

Acetyl-CoA enters the citric acid cycle by combining with oxaloacetate to form citrate. wikipedia.orgplos.org Its complete oxidation in the cycle generates ATP, NADH, and FADH2. libretexts.org

Propionyl-CoA , the end product of odd-chain fatty acid catabolism, is converted to succinyl-CoA in a three-step enzymatic process that requires the vitamins biotin (B1667282) and B12. nih.govwikipedia.orgresearchgate.net Succinyl-CoA is an intermediate of the citric acid cycle, thus providing a direct anaplerotic entry point into this central metabolic hub. wikipedia.orgontosight.ai

This integration allows the carbon skeleton of odd-chain fatty acids to not only be used for energy but also to replenish citric acid cycle intermediates, which can be drawn off for other biosynthetic pathways like gluconeogenesis (the synthesis of glucose). wikipedia.org The metabolism of fatty acids is therefore tightly interwoven with glucose and amino acid metabolism, forming a comprehensive network that manages the cell's energy and biosynthetic needs. nih.govcreative-proteomics.com

Data Tables

Table 1: Potential Metabolic Pathways for this compound

| Pathway | Cellular Location | Key Enzymes/Processes | Primary Product(s) | Relevance for this compound |

| Activation | Cytoplasm | Acyl-CoA Synthetase | 14-Keto pentadecanoyl-CoA | Prerequisite for all subsequent metabolism. lumenlearning.com |

| Reduction | Cytosol/Mitochondria | Ketoreductases | 14-Hydroxy pentadecanoic acid | Likely step to remove the keto group, potentially enabling further oxidation. mdpi.comnih.gov |

| Beta-Oxidation | Mitochondria | Acyl-CoA Dehydrogenases, Thiolase | Acetyl-CoA, Propionyl-CoA | Primary energy-yielding pathway for fatty acids. The keto group would likely need to be modified for the final cycles to complete. libretexts.orgplos.org |

| Alpha-Oxidation | Peroxisomes | Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA Lyase | (n-1) Fatty Acid, CO2 | Alternative pathway, primarily for branched-chain fatty acids; less likely but possible. microbenotes.comwikipedia.org |

| Omega-Oxidation | Endoplasmic Reticulum | Cytochrome P450 Omega-Hydroxylase, Dehydrogenases | Dicarboxylic Acid | Highly relevant due to the keto group's proximity to the omega carbon. byjus.comwikipedia.org |

Cellular and Molecular Mechanisms of Action

Interaction with Cellular Signaling Cascades

Specific data on how 14-keto pentadecanoic acid interacts with cellular signaling cascades is not available. However, the actions of its parent compound, pentadecanoic acid (C15:0), and the general effects of ketogenic states offer some insights into potential areas of influence.

Modulation of Kinase Pathways (e.g., AMPK, mTOR)

There is no direct evidence in the reviewed literature detailing the modulation of kinase pathways, such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR), by this compound.

In a broader context, AMPK is a master regulator of metabolism, activated during states of low energy (e.g., carbohydrate insufficiency) to promote fatty acid oxidation and ketogenesis. wikipedia.org The parent fatty acid, pentadecanoic acid (C15:0), has been shown to activate AMPK and inhibit mTOR. nih.gov Long-chain fatty acids, in general, can influence these pathways; for instance, oleic acid has been reported to inhibit AMPK signaling, which is a negative regulator of mTORC1. imrpress.com Ketone bodies themselves have been shown to enhance AMPK signaling in cardiomyocytes. biorxiv.org The mTOR pathway, which is central to cell growth and proliferation, is often found to be inhibited by ketogenic diets and can be influenced by fatty acid metabolites. imrpress.comnih.gov

Influence on Transcription Factor Activity (e.g., PPARα, STAT3)

The direct influence of this compound on the activity of transcription factors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Signal Transducer and Activator of Transcription 3 (STAT3) is not described in the current body of scientific research.

PPARα is a key transcription factor in lipid metabolism, regulating genes involved in fatty acid oxidation, transport, and ketogenesis, particularly during fasting. mdpi.combmj.com Fatty acids and their derivatives are natural ligands for PPARs. mdpi.com Specifically, pentadecanoic acid (C15:0) has been identified as a PPARα agonist. nih.gov The activation of PPARα is crucial for the metabolic adaptation to starvation and is a central part of the ketogenic process. mdpi.comresearchgate.netnih.gov Regarding STAT3, studies on pentadecanoic acid have indicated it can inhibit the JAK2/STAT3 signaling pathway in certain cancer cell lines. medchemexpress.com

Impact on Mitochondrial Dynamics and Bioenergetics

Specific research detailing the impact of this compound on mitochondrial dynamics (the balance of fission and fusion) and bioenergetics is currently absent from the scientific literature.

Role in Cellular Stress Response Pathways

There is no specific information available concerning the role of this compound in cellular stress response pathways. The effects of its parent fatty acid and related metabolic states provide a general framework.

Influence on Oxidative Stress Markers

The direct influence of this compound on specific oxidative stress markers has not been reported.

Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, can damage lipids, proteins, and DNA. mdpi.com High-fat diets can stimulate mitochondrial β-oxidation, leading to increased ROS production. mdpi.com Ketogenic diets have a complex relationship with oxidative stress, with some studies suggesting they may ultimately reduce it. oup.comnih.gov Studies on the parent fatty acid, pentadecanoic acid (C15:0), have found that its levels are inversely associated with certain markers of inflammation and oxidative stress. nih.gov For example, one study noted an inverse relationship between dairy fatty acids like C15:0 and the urinary oxidative stress marker 8-iso-PGF2α in overweight adolescents. nih.gov

Modulation of Anti-Inflammatory Signaling

There is no available research detailing the modulation of anti-inflammatory signaling by this compound.

However, related fatty acids have demonstrated anti-inflammatory properties. For instance, pentadecanoic acid (C15:0) has been shown to have anti-inflammatory effects in mouse models of inflammatory bowel disease. nih.gov Higher levels of C15:0 have been linked to lower risks of chronic inflammatory diseases. nih.govketo-mojo.comconsensus.app Furthermore, certain hydroxylated fatty acids, which are also oxygenated derivatives, can possess potent anti-inflammatory and inflammation-resolving properties. frontiersin.org This suggests that the oxygenation of fatty acids can be a key factor in their biological activity, though specific data for the 14-keto form of pentadecanoic acid is lacking.

Effects on Cellular Proliferation and Apoptosis in Cell-Based Models

Direct experimental evidence detailing the effects of this compound on cellular proliferation and apoptosis remains scarce in publicly available scientific literature. However, studies on structurally related saturated oxo fatty acids (SOFAs) suggest potential bioactivity in these areas.

Research has shown that certain saturated hydroxy fatty acids, which are structurally related to keto fatty acids, can inhibit the growth of cancer cells and suppress apoptosis in pancreatic β-cells. mdpi.com For instance, specific regioisomers of oxostearic acid have been found to inhibit the growth of human lung carcinoma A549 cells. researchgate.net These findings raise the possibility that this compound may exhibit similar cytostatic or pro-apoptotic properties, but this requires direct empirical validation.

Currently, there are no published studies that provide specific data, such as IC50 values or detailed mechanistic pathways, for this compound in relation to cell proliferation or apoptosis in any specific cell line. Future research should aim to address this knowledge gap by performing cytotoxicity and apoptosis assays (e.g., MTT, TUNEL, Annexin V staining) across a panel of cell lines, including both cancerous and non-cancerous models.

Membrane Integration and Modification of Lipid Bilayer Properties

The integration of fatty acids into cellular membranes is a well-established phenomenon that can significantly alter the physical and functional properties of the lipid bilayer. wikipedia.org It is recognized that fatty acids can be transported across the cell membrane through protein-mediated mechanisms. nih.gov As a saturated fatty acid derivative, it is hypothesized that this compound can be incorporated into the phospholipids (B1166683) that constitute cellular membranes.

The presence of a ketone group at the 14th carbon position introduces a polar moiety near the end of the acyl chain. This structural feature is expected to influence how the fatty acid embeds within the lipid bilayer and interacts with neighboring lipid and protein molecules. The parent compound, pentadecanoic acid (C15:0), is known to be readily incorporated into cell membranes, where it contributes to their stability. nih.gov

However, no specific experimental data currently exists that describes the precise mechanisms of this compound integration into membranes or its subsequent effects on bilayer properties such as fluidity, thickness, permeability, or the formation of lipid rafts. The impact of the terminal keto group on these properties is a key area for future investigation, potentially utilizing techniques like fluorescence anisotropy, differential scanning calorimetry, and molecular dynamics simulations.

Advanced Analytical Methodologies for Research and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a robust and widely adopted technique for the analysis of fatty acids, including keto fatty acids like 14-Keto pentadecanoic acid. nih.gov A key advantage of GC-MS is its high chromatographic resolution, which allows for the separation of complex mixtures of fatty acid isomers. nih.gov

For the analysis of keto acids, derivatization is often a necessary step to increase the volatility and thermal stability of the compounds, making them amenable to GC analysis. nih.govresearcher.life Common derivatization strategies include the conversion of the carboxylic acid group to a more volatile ester, such as a methyl ester (FAME), and the protection of the keto group, for instance, through the formation of an oxime derivative. researcher.life

Quantitative analysis is typically achieved by using an internal standard, preferably a stable isotope-labeled version of the analyte, to account for variations in sample preparation and instrument response. nih.gov The mass spectrometer provides highly specific detection and can be operated in selected ion monitoring (SIM) mode to enhance sensitivity for targeted analysis of this compound. While electron ionization (EI) is a common ionization technique in GC-MS, it can lead to extensive fragmentation, which can be both beneficial for structural identification and detrimental to sensitivity. nih.gov Negative chemical ionization (NCI) is an alternative that can offer enhanced sensitivity for certain derivatized fatty acids. nih.gov

Table 1: GC-MS Parameters for Keto Fatty Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | High-resolution capillary column (e.g., DB-Wax, HP-Innowax) aocs.org |

| Derivatization | Esterification (e.g., FAMEs), Oximation (e.g., ethoxime) nih.govresearcher.life |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov |

| Detection Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

| Internal Standard | Stable isotope-labeled analog of the analyte nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling Keto-Fatty Acids

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile platform for the comprehensive profiling of lipids, including keto-fatty acids, in biological samples. nih.govtandfonline.com A significant advantage of LC-MS is its ability to analyze a wide range of compounds with varying polarities, often with minimal or no derivatization, which simplifies sample preparation and reduces the risk of analyte degradation. nih.govnih.gov

Reversed-phase liquid chromatography is commonly employed for the separation of fatty acids, where the separation is based on their hydrophobicity. The use of ultra-high-performance liquid chromatography (UHPLC) systems can provide enhanced resolution and faster analysis times. acs.org

The mass spectrometer, typically a tandem mass spectrometer (MS/MS), allows for highly sensitive and specific detection. nih.govresearchgate.net Electrospray ionization (ESI) is the most common ionization source used in LC-MS for lipid analysis, and it can be operated in both positive and negative ion modes. For fatty acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion. nih.govacs.org Collision-induced dissociation (CID) of the precursor ion in the tandem mass spectrometer generates characteristic fragment ions that can be used for structural confirmation and to differentiate between isomers. nih.govacs.org

Table 2: LC-MS/MS for Keto-Fatty Acid Profiling

| Feature | Description |

|---|---|

| Chromatography | Reversed-phase UHPLC for high-resolution separation |

| Ionization | Electrospray Ionization (ESI), often in negative mode for fatty acids nih.govacs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) for specificity and sensitivity nih.govresearchgate.net |

| Sample Preparation | Often requires simple liquid-liquid or solid-phase extraction nih.govnih.gov |

| Advantage | Suitable for a wide range of metabolites without derivatization nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including keto fatty acids. magritek.com While less sensitive than mass spectrometry-based methods, NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR spectroscopy provides information on the different types of protons in the molecule and their chemical environment. For this compound, characteristic signals would be expected for the methyl group adjacent to the ketone, the methylene (B1212753) groups along the fatty acid chain, and the methylene group alpha to the carboxylic acid. magritek.com

¹³C NMR spectroscopy provides information on the different carbon atoms in the molecule. The carbonyl carbons of the ketone and the carboxylic acid would have distinct chemical shifts, as would the methyl and methylene carbons. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for establishing the connectivity between protons and carbons, which is essential for confirming the exact position of the keto group along the fatty acid chain. magritek.com For novel keto fatty acids, a combination of 1D and 2D NMR experiments is often required for complete structural assignment. researchgate.net

Table 3: NMR Spectroscopy for Structural Analysis of Keto Fatty Acids

| NMR Technique | Information Provided |

|---|---|

| ¹H NMR | Number and type of protons, chemical environment magritek.com |

| ¹³C NMR | Number and type of carbon atoms nih.gov |

| COSY | Correlation between coupled protons |

| HSQC | Correlation between protons and directly attached carbons magritek.com |

| HMBC | Correlation between protons and carbons over two or three bonds researchgate.net |

Isotopic Tracing Techniques for Metabolic Flux Analysis

Isotopic tracing techniques, coupled with mass spectrometry or NMR, are powerful tools for investigating the metabolic fate of this compound and understanding its role in metabolic pathways. nih.govfrontiersin.org In these experiments, cells or organisms are supplied with a substrate that has been enriched with a stable isotope, such as ¹³C or ²H. frontiersin.org

By tracking the incorporation of the isotopic label into downstream metabolites, it is possible to map out metabolic pathways and quantify the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). nih.govnih.gov For instance, by providing ¹³C-labeled precursors of fatty acid synthesis, one could determine if this compound is synthesized de novo and measure the flux through this pathway. frontiersin.org

The analysis of mass isotopomer distributions in metabolites by MS or NMR provides the raw data for calculating metabolic fluxes. frontiersin.org These techniques have been instrumental in understanding various aspects of cellular metabolism, including ketogenesis and fatty acid oxidation. nih.govfrontiersin.org

Development of Targeted Assays for Specific Keto Fatty Acid Isomers

The development of targeted assays is crucial for the accurate quantification of specific keto fatty acid isomers, such as this compound, in complex biological samples. These assays are typically based on tandem mass spectrometry (LC-MS/MS or GC-MS/MS) and offer high selectivity and sensitivity. nih.gov

A key component of a targeted assay is the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This allows for precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument response.

The development of such an assay involves optimizing the chromatographic separation to resolve the target isomer from other structurally similar compounds. Furthermore, specific precursor-to-product ion transitions for the analyte and the internal standard are identified and monitored in what is known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). This highly selective detection mode significantly reduces chemical noise and enhances the signal-to-noise ratio, enabling the quantification of low-abundance species. The development of such methods is essential for clinical and research applications where accurate measurement of specific keto fatty acids is required.

Biological Significance and Emerging Research Applications

Roles in Microbial Physiology and Ecology

While direct studies on 14-keto pentadecanoic acid's role in microbial physiology are limited, the metabolism of related fatty acids in microbes is well-documented. Bacteria are known to produce a variety of modified fatty acids, including hydroxylated and keto forms. gerli.com In some bacteria, complex hydroxy and branched-chain fatty acids are integral components of their cellular structure. gerli.com

For instance, Bacillus subtilis is known for its ability to synthesize branched-chain fatty acids. researcher.life The synthesis of 14-methylpentadecanoic acid in B. subtilis requires α-ketoisovalerate, indicating a pathway involving keto acid precursors. researcher.life This suggests that keto fatty acids, or their precursors, are important intermediates in the biosynthesis of unique fatty acids that define the physiology and environmental adaptation of certain bacteria. The absence of branched-chain fatty acids in E. coli is attributed to the lack of α-ketoisovalerate dehydrogenase and the specific substrate preferences of its enzymes. researcher.life

The fatty acid composition of bacteria, which can include various modified forms, is crucial for their survival and interaction with the environment. For example, the lipids of Jeotgalicoccus spp. primarily contain anteiso- and iso-branched fatty acids, such as 14-methyl pentadecanoic acid. asm.org These specialized fatty acids influence membrane fluidity and other cellular properties, which are vital for adapting to different ecological niches.

Investigations in In Vitro Systems for Biochemical Discovery

In vitro systems have been instrumental in uncovering the biochemical pathways involving keto fatty acids and their derivatives. Cell-free extracts from Bacillus subtilis have been used to study the biosynthesis of branched-chain fatty acids, demonstrating the requirement for α-keto acid substrates. researcher.life Such systems allow for the detailed examination of enzymatic reactions and the identification of necessary cofactors and substrates.

Furthermore, in vitro studies have been crucial in characterizing enzymes that act on fatty acids. For example, the reconstitution of the fatty acid synthase (FAS) from the cyanobacterium Synechococcus sp. PCC 7002 has allowed for detailed kinetic analysis. nih.gov These experiments often use related fatty acids, like pentadecanoic acid, as internal standards for product quantification via gas chromatography-mass spectrometry (GC-MS). nih.gov

The study of cytochrome P450 enzymes has also benefited from in vitro approaches. These enzymes can hydroxylate fatty acids at various positions. asm.org For instance, cytochrome P450BM-3 from Bacillus megaterium hydroxylates long-chain fatty acids to produce hydroxy fatty acids. asm.org While not directly producing a keto group, these hydroxylated fatty acids can be precursors to keto fatty acids through subsequent oxidation steps, a process that can be studied and optimized in controlled in vitro environments. researchgate.net

Research in Animal Models to Elucidate Biological Functions

Animal models are critical for understanding the systemic effects of fatty acids and their metabolites. While specific studies on this compound in animal models are not widely reported, research on related compounds provides valuable insights. For example, studies on ketogenic diets, which alter fatty acid metabolism and lead to the production of ketone bodies, have been conducted in animal models of various diseases. nih.govnih.gov These studies help to unravel the complex interplay between fatty acid metabolism, energy homeostasis, and disease pathology. nih.gov

Pentadecanoic acid, the precursor to this compound, has been studied in animal models for its effects on metabolic health. Daily oral supplementation with pentadecanoic acid for 12 weeks has been shown to lower total cholesterol and triglycerides in animal models of metabolic syndrome. mdpi.com Such studies provide a foundation for investigating the biological functions of its derivatives, including this compound.

Furthermore, animal studies have been used to investigate the anti-inflammatory and neuroprotective effects of ketogenic diets, which are rich in fatty acids. nih.gov These effects are partly attributed to the improved mitochondrial function and reduced oxidative stress. nih.gov Understanding these mechanisms in animal models can guide future research into the specific roles of metabolites like this compound.

Application as a Biochemical Probe for Metabolic Studies

Fatty acids and their derivatives are often used as biochemical probes to trace metabolic pathways. Pentadecanoic acid is frequently employed as an internal standard in metabolomic studies due to its relatively low endogenous concentration in many organisms. mdpi.comresearchgate.netnih.gov Its use allows for the accurate quantification of other fatty acids and metabolites in complex biological samples. nih.govacs.org

In studies of fatty acid oxidation, isotopically labeled fatty acids are used to follow their uptake, transport, and breakdown. While not specifically this compound, synthetic fatty acid analogs are designed and used as probes. For example, 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid has been evaluated as a tracer for free fatty acid uptake and oxidation in the myocardium and skeletal muscle using positron emission tomography (PET). thegoodscentscompany.com This highlights the principle of using modified fatty acids to investigate metabolic processes in vivo.

The unique structure of a keto fatty acid could potentially be exploited to design specific probes for studying enzymes involved in fatty acid modification or for tracking the fate of fatty acids in different metabolic states.

Use in Biocatalysis for Derivatization of Fatty Acids

Biocatalysis offers a powerful approach for the specific modification of fatty acids. Enzymes like cytochrome P450s are used as biocatalysts to introduce functional groups, such as hydroxyl groups, onto the fatty acid chain. asm.org For example, cytochrome P450BM-3 can convert pentadecanoic acid into a mixture of 12-, 13-, and 14-hydroxypentadecanoic acids. asm.org These hydroxylated products can then be chemically or enzymatically converted to the corresponding keto acids.

Recent advancements in biocatalysis have focused on creating enzymatic cascades for more complex transformations. A biocatalytic oxidative cascade has been developed to convert saturated fatty acids into α-ketoacids. researchgate.net This system utilizes a P450 monooxygenase in its peroxygenase mode for the regioselective α-hydroxylation of the fatty acid, followed by an enantioselective oxidation by an α-hydroxyacid oxidase. researchgate.net This process demonstrates the potential for producing specific keto fatty acids through engineered enzymatic pathways.

The development of whole-cell biocatalysts containing these enzymes is an active area of research. Using recombinant E. coli that express cytochrome P450BM-3, researchers have been able to overcome the inefficient uptake of fatty acids by co-expressing a fatty acid uptake system, thereby increasing the productivity of hydroxy fatty acid formation. asm.org This approach paves the way for the efficient and sustainable production of derivatized fatty acids, including keto fatty acids, for various research and industrial applications.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Enzyme Systems Involved in Keto Fatty Acid Biosynthesis

The precise enzymatic machinery responsible for the synthesis of 14-keto pentadecanoic acid is not yet fully understood. While general fatty acid biosynthesis is well-documented, the specific enzymes that introduce a keto group at the 14th position of a pentadecanoic acid backbone are yet to be definitively identified. Fatty acid synthesis is a complex process involving a multi-enzyme complex known as fatty acid synthase (FAS). csun.edu This system iteratively adds two-carbon units to a growing acyl chain. oup.comnih.gov The initial step involves the carboxylation of acetyl-CoA to form malonyl-CoA, a key building block for elongation. oup.com

Future research must focus on identifying and characterizing the specific ketoacyl synthases (KSs), dehydratases, and reductases that may be involved in producing this specific keto fatty acid. oup.comwikipedia.org It is possible that a unique set of enzymes or a modification of the canonical FAS pathway is responsible. Investigating organisms known to produce odd-chain fatty acids may provide clues. mdpi.com Furthermore, the potential role of cytochrome P450 enzymes in the oxidation of fatty acids to form keto derivatives warrants exploration. google.com

Table 1: Potential Enzyme Classes for Investigation in this compound Biosynthesis

| Enzyme Class | Potential Role in Biosynthesis | Key Research Question |

| Ketoacyl Synthases (KSs) | Catalyze the condensation reaction, a key step in determining chain length. wikipedia.org | Are there specific KS isoforms that favor the production of a 15-carbon backbone? |

| Fatty Acid Elongases | Responsible for extending fatty acid chains beyond the initial product of FAS. wikipedia.org | Could a C14 fatty acid be elongated and subsequently oxidized to form this compound? |

| Cytochrome P450 Monooxygenases | Known to hydroxylate and oxidize fatty acids at various positions. google.com | Do specific P450 enzymes exhibit regioselectivity for the ω-1 (14th) position of pentadecanoic acid? |

| Dehydrogenases | Could oxidize a hydroxyl group at the 14th position to a keto group. wikipedia.org | What specific dehydrogenases recognize 14-hydroxy pentadecanoic acid as a substrate? |

Identification of Novel Cellular Targets and Receptors for this compound

A significant gap in our knowledge is the identification of the specific cellular components that interact with this compound. While the parent compound, pentadecanoic acid (C15:0), has been shown to have various biological activities, including anti-inflammatory and metabolism-regulating effects, it is unclear if the keto derivative shares these targets or possesses unique ones. plos.orgnih.govnih.gov

Future investigations should employ techniques such as affinity chromatography, pull-down assays, and yeast two-hybrid screening to identify binding proteins and receptors. Uncovering these interactions is crucial for understanding the signaling pathways that this compound may modulate. It is plausible that it could interact with nuclear receptors, G-protein coupled receptors, or enzymes involved in lipid metabolism. The structural modification of the keto group could significantly alter its binding affinity and specificity compared to its non-ketonic counterpart.

Exploration of Stereoisomeric Effects on Biological Activity

The presence of a chiral center in related hydroxy fatty acids raises the possibility of stereoisomerism in keto fatty acids and their derivatives, which could have profound implications for their biological activity. wikipedia.orgsouthwestfamilymed.com For instance, the conversion of D-β-hydroxybutyrate to its CoA intermediate involves different enzymes than the L-stereoisomer, highlighting the stereospecificity of metabolic pathways. southwestfamilymed.com

Future research should focus on the synthesis and separation of the potential stereoisomers of this compound and its downstream metabolites. Comparing the biological effects of each isomer in various cell-based and in vivo models will be critical. This could reveal that one isomer is significantly more active or that different isomers have distinct or even opposing effects. Such findings would be crucial for any potential therapeutic or biotechnological application.

Development of Advanced Omics Approaches for Keto-Lipidome Profiling

The "keto-lipidome," the complete set of keto fatty acids in a biological system, is a largely unexplored area of lipidomics. The development of advanced analytical techniques is essential for the comprehensive profiling of these molecules. Current lipidomics approaches can be adapted and optimized for the specific detection and quantification of keto fatty acids, including this compound. nih.govmasseycancercenter.org

Multi-omics approaches that integrate lipidomics with genomics, transcriptomics, and proteomics will provide a more holistic understanding of the role of keto fatty acids in health and disease. mdpi.comnih.govresearchgate.net Advanced mass spectrometry techniques, coupled with novel separation methods, will be key to resolving the complexity of the keto-lipidome and identifying novel keto lipids. masseycancercenter.org This will enable researchers to discover biomarkers for various physiological and pathological states and to understand how the keto-lipidome changes in response to different stimuli.

Table 2: Advanced Omics Strategies for Keto-Lipidome Research

| Omics Approach | Application to this compound Research | Expected Outcome |

| Targeted Lipidomics | Development of highly sensitive and specific methods for the absolute quantification of this compound and related metabolites. | Accurate measurement of its concentration in various biological samples. |

| Untargeted Lipidomics | Global profiling of the keto-lipidome to identify novel keto fatty acids and assess overall changes in their composition. masseycancercenter.org | Discovery of new keto lipids and understanding of the broader impact of metabolic changes. |

| Metabolomics | To study the metabolic fate of this compound and its impact on other metabolic pathways. | Elucidation of its downstream metabolic network and functional consequences. |

| Multi-Omics Integration | Combining keto-lipidome data with genomic, transcriptomic, and proteomic data to build comprehensive models of its biological function. nih.govmdpi.comnih.gov | Identification of regulatory networks and pathways influenced by this compound. |

Potential for Derivatization in Synthetic Biology and Bioprocesses

The unique chemical structure of this compound, with its reactive keto group, makes it an interesting candidate for derivatization in synthetic biology and bioprocesses. This functional group can serve as a handle for chemical modifications, allowing for the creation of novel biopolymers, surfactants, or other specialty chemicals.

Future research could focus on engineering microorganisms to produce this compound in larger quantities. nih.gov This would involve identifying and overexpressing the relevant biosynthetic genes in a suitable host organism. Furthermore, exploring enzymatic or chemical reactions to derivatize this compound could lead to the development of new biomaterials with unique properties. asm.org The ability to produce this keto fatty acid and its derivatives from renewable feedstocks through bioprocesses could offer a sustainable alternative to petroleum-based chemicals.

Q & A

Q. What safety protocols are critical when handling pentadecanoic acid in laboratory settings?

Pentadecanoic acid is classified as a skin irritant (GHS07, Category 2), severe eye irritant (Category 2A), and respiratory irritant (H335). Recommended protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation of aerosols .

- Storage in sealed containers away from heat/open flames due to decomposition risks (e.g., CO/CO₂ release) .

- Emergency measures: Flush skin/eyes with water for 15 minutes and seek medical attention if exposed .

Q. How can pentadecanoic acid be isolated and quantified from natural sources?

Standard methodologies include:

- Extraction : Ethyl acetate or methanol solvent extraction from plant matrices (e.g., Arbutus andrachne fruits) .

- Purification : Column chromatography or recrystallization to isolate the compound .

- Quantification : GC-MS analysis with retention time matching and percent area calculations (e.g., 52.9% in Phoenix sylvestris seed extracts) .

Q. What solvents and concentrations are optimal for preparing pentadecanoic acid stock solutions?

- Solubility: 25 mg/mL in ethanol, 10 mg/mL in DMSO.

- Preparation: Dissolve in inert gas-purged solvents to prevent oxidation. Avoid aqueous buffers due to low solubility .

Advanced Research Questions

Q. How can experimental designs address conflicting data on pentadecanoic acid as a biomarker for dairy intake vs. endogenous synthesis?

- Controlled dietary studies : Compare cohorts with high-fiber diets (to stimulate propionate-derived synthesis) vs. high-dairy diets .

- Isotopic tracing : Use deuterated pentadecanoic acid (e.g., [d3]-labeled) to distinguish dietary vs. endogenous sources in metabolic pathways .

- Multi-matrix analysis : Measure fatty acids in adipose tissue (long-term biomarker) and serum phospholipids (short-term biomarker) to reconcile discrepancies .

Q. What in vitro models are suitable for evaluating pentadecanoic acid’s anti-inflammatory and metabolic effects?

- Primary human cell systems : Use 12-cell disease models (e.g., endothelial cells, hepatocytes) to assess insulin sensitivity (via glucose uptake assays) and inflammatory cytokines (e.g., IL-6, TNF-α) .

- Dose-response studies : Test concentrations from 1–50 µM, monitoring FGF21 upregulation and lipid peroxidation .

Q. How does pentadecanoic acid modulate β-cell function and insulin resistance in human trials?

Q. What methodological considerations are critical for studying pentadecanoic acid’s antimicrobial properties?

- Biofilm assays : Test efficacy against polymicrobial biofilms (e.g., Candida albicans + Klebsiella pneumoniae) using PDMS-coated surfaces .

- Synergy studies : Combine with antibiotics (e.g., vancomycin) and measure MIC reductions via checkerboard assays .

Data Contradiction Analysis

Q. How can researchers resolve conflicting associations between pentadecanoic acid and cardiometabolic risk?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.